

An In-depth Technical Guide to the Physical and Chemical Properties of BINOL

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Binol*

Cat. No.: *B150571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Binaphthalene]-2,2'-diol, commonly known as **BINOL**, is a C₂-symmetric organic compound that has established itself as a cornerstone in modern stereoselective synthesis.^[1] Its unique axial chirality, arising from restricted rotation around the C1-C1' bond between the two bulky naphthalene rings, makes it an invaluable chiral ligand and catalyst in a vast array of asymmetric transformations. The stability of its enantiomers and the tunability of its structure through derivatization have further solidified its importance in academic research and industrial applications, particularly in the development of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the core physical and chemical properties of **BINOL**, detailed experimental protocols for its characterization, and visualizations of its application in asymmetric catalysis.

Physical Properties

The physical characteristics of **BINOL** are fundamental to its handling, application, and analysis. These properties are summarized in the tables below, followed by detailed experimental protocols for their determination.

General and Chiroptical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₄ O ₂	[1]
Molar Mass	286.32 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point (Racemic)	205-211 °C	[1]
Melting Point ((R)- or (S)-enantiomer)	208-210 °C	N/A
Specific Rotation ([α] _D ²⁵)	(R)-(+)-BINOL: +34.4° (c=1, THF)	N/A
	(S)-(-)-BINOL: -34.4° (c=1, THF)	N/A
Density	1.27 g/cm ³	N/A

Solubility

The solubility of **BINOL** in various organic solvents is a critical parameter for its use in reactions and for its purification.

Solvent	Solubility	Reference
Dichloromethane	19 mg/mL	[3]
Dioxane	29 mg/mL	[3]
N,N-Dimethylformamide (DMF)	35 mg/mL	[3]
Dimethyl sulfoxide (DMSO)	15 mg/mL	[3]
Ethanol	22 mg/mL	[3]
Tetrahydrofuran (THF)	30 mg/mL	[3]
Water	Sparingly soluble	[2]

Chemical Properties and Spectroscopic Data

The chemical reactivity of **BINOL** is centered around its hydroxyl groups and the aromatic naphthalene rings. It readily forms complexes with a variety of metals, a property that is central to its role in catalysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **BINOL**.

^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
7.95	d, J = 9.0 Hz	2H	Ar-H	[4]
7.89	d, J = 8.1 Hz	2H	Ar-H	[4]
7.41	d, J = 9.0 Hz	2H	Ar-H	[4]
7.33	ddd, J = 8.1, 6.8, 1.2 Hz	2H	Ar-H	[4]
7.26 - 7.21	m	2H	Ar-H	[4]
7.15	d, J = 8.5 Hz	2H	Ar-H	[4]
4.98	s	2H	OH	[5]

^{13}C NMR (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Reference
152.8	C-OH	[4]
133.5	Ar-C	[4]
131.4	Ar-C	[4]
129.5	Ar-C	[4]
128.2	Ar-C	[4]
127.1	Ar-C	[4]
126.5	Ar-C	[4]
124.2	Ar-C	[4]
123.6	Ar-C	[4]
117.8	Ar-C	[4]
109.8	Ar-C	[4]

FT-IR (KBr Pellet)

Wavenumber (cm^{-1})	Assignment	Reference
3500-3400 (broad)	O-H stretch	[6]
3060	Aromatic C-H stretch	[6]
1620, 1595, 1508	Aromatic C=C stretch	[6]
1215	C-O stretch	[6]
815	Aromatic C-H bend	[6]

UV-Vis (in Acetonitrile)

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Assignment	Reference
232	~80,000	$\pi \rightarrow \pi$	[7]
321	~8,000	$\pi \rightarrow \pi$	[7]
334	~7,000	$\pi \rightarrow \pi^*$	[7]

Experimental Protocols

Detailed methodologies for key experiments related to the characterization of **BINOL** are provided below.

Measurement of Specific Rotation

Objective: To determine the specific rotation of an enantiomer of **BINOL**.

Materials:

- (R)- or (S)-**BINOL**
- Tetrahydrofuran (THF), spectroscopic grade
- Volumetric flask (10 mL)
- Analytical balance
- Polarimeter with a sodium lamp (589 nm)
- 1 dm polarimeter cell

Procedure:

- Accurately weigh approximately 100 mg of the **BINOL** enantiomer and transfer it to a 10 mL volumetric flask.
- Dissolve the **BINOL** in THF and dilute to the mark. Ensure the solution is homogeneous.

- Calibrate the polarimeter with a blank solution of THF.
- Rinse the polarimeter cell with the prepared **BINOL** solution and then fill the cell, ensuring no air bubbles are present.
- Place the cell in the polarimeter and measure the observed rotation (α).
- Calculate the specific rotation $[\alpha]$ using the following formula: $[\alpha] = \alpha / (c \times l)$ where:
 - α is the observed rotation in degrees.
 - c is the concentration in g/mL.
 - l is the path length of the cell in decimeters (dm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **BINOL**.

Materials:

- **BINOL**
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- NMR tube
- Vortex mixer

Procedure:

- Dissolve 5-10 mg of **BINOL** in approximately 0.6 mL of CDCl_3 in an NMR tube.
- Use a vortex mixer to ensure the sample is completely dissolved.
- Place the NMR tube in the NMR spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of **BINOL**.

Materials:

- **BINOL**
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Hydraulic press for pellet making
- FT-IR spectrometer

Procedure:

- Grind a small amount (1-2 mg) of **BINOL** with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet-making die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **BINOL**.

Materials:

- **BINOL**
- Acetonitrile, UV grade

- Volumetric flasks
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

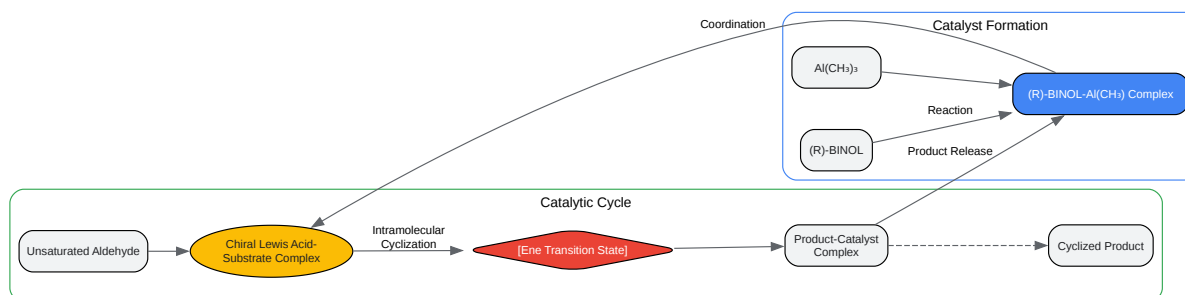
- Prepare a stock solution of known concentration of **BINOL** in acetonitrile.
- Perform serial dilutions to obtain a series of solutions of varying concentrations.
- Record the UV-Vis spectrum of each solution from 200 to 400 nm, using acetonitrile as the blank.[\[16\]](#)[\[17\]](#)
- Identify the wavelengths of maximum absorbance (λ_{max}).

Asymmetric Catalysis and Reaction Mechanisms

BINOL is a privileged ligand in a multitude of asymmetric catalytic reactions. Its C₂-symmetric chiral environment, when complexed with a metal center, effectively controls the stereochemical outcome of the reaction.

BINOL-Aluminum Catalyzed Asymmetric Ene Reaction

A prominent application of **BINOL** is in the Lewis acid-catalyzed asymmetric carbonyl-ene reaction. The following diagram illustrates the proposed catalytic cycle for the cyclization of an unsaturated aldehyde catalyzed by a **BINOL**-aluminum complex.[\[18\]](#)

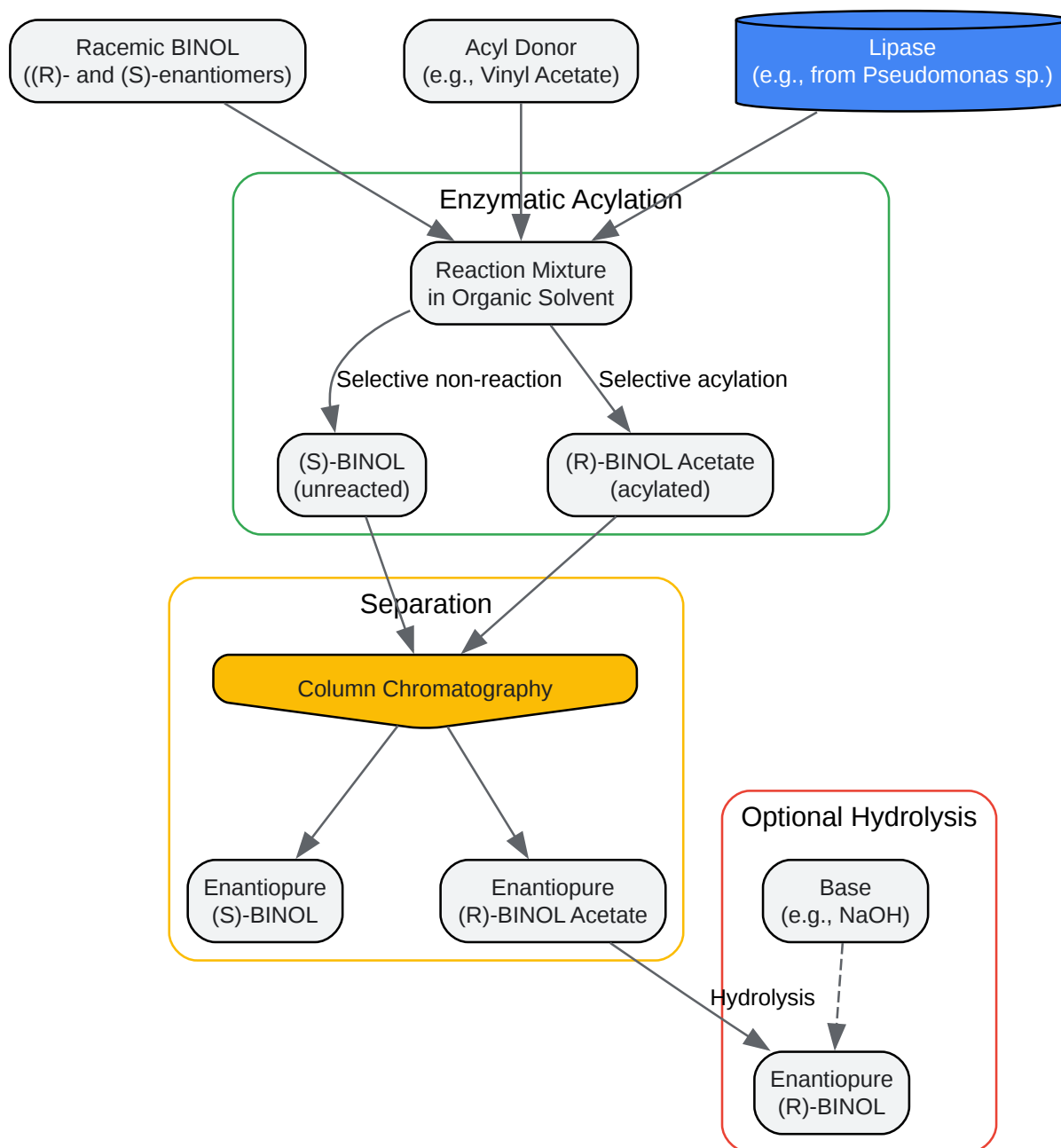


[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the **BINOL**-aluminum catalyzed asymmetric ene reaction.

Enzymatic Resolution of Racemic **BINOL**

Enantiomerically pure **BINOL** is often obtained through the resolution of a racemic mixture. One common method is enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.



[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic kinetic resolution of racemic **BINOL**.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of **BINOL**, a critical chiral building block in modern chemistry. The tabulated data,

detailed experimental protocols, and visualizations of its application in asymmetric catalysis are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The unique structural and stereochemical features of **BINOL** continue to inspire the development of novel synthetic methodologies and the synthesis of complex, high-value chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1'-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. CAS 602-09-5: BINOL | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. minio.scielo.br [minio.scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. chem.uzh.ch [chem.uzh.ch]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of BINOL]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150571#physical-and-chemical-properties-of-binol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com